8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBMTJPLJBKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the hydrazine moiety on the activated carbonyl group of the carboxylic acid, followed by intramolecular cyclodehydration. Ultrasonic irradiation at 105°C enhances reaction efficiency, reducing completion time from 24 hours (conventional heating) to 3 hours. Key parameters include:
- Molar ratio : 1:5 (hydrazine derivative:carboxylic acid)
- Catalyst : POCl₃ (neat)
- Temperature : 80–150°C
For 8-methyl derivatives, 2-hydrazino-3-chloro-5-methylpyridine reacts with formic acid to yield the target compound. Post-reaction purification via ethanol recrystallization typically affords yields of 35–70%, depending on substituent electronic effects.
Microwave-Mediated Tandem Synthesis
Recent advancements employ microwave irradiation for constructing the triazolopyridine core. PMC11463018 details a catalyst-free method using enaminonitriles and benzohydrazides. This approach circumvents the need for pre-functionalized pyridine precursors.
Synthetic Pathway
The tandem reaction involves:
- Transamidation : Enaminonitrile (e.g., 3-aminocrotononitrile) reacts with benzohydrazide to form an acyl hydrazide intermediate.
- Cyclization : Intramolecular nucleophilic addition of the hydrazide nitrogen to the nitrile group, followed by aromatization.
Microwave conditions (120°C, 30 min) dramatically accelerate the process compared to conventional thermal methods (24 hours). Introducing a methyl group at the pyridine’s 8-position requires using 2-methyl-enaminonitrile precursors. Subsequent hydrolysis of the nitrile moiety to carboxylic acid is achieved via NaOH/NaClO treatment, yielding the final product in 75–89% overall yield.
Carboxylation via Hydrolysis of Cyano Intermediates
PubChem data (CID 145913245) reveals the lithium salt of the target compound as a synthetic intermediate. This suggests a carboxylation strategy where:
- A cyano-substituted triazolopyridine undergoes basic hydrolysis.
- The resulting carboxylic acid is stabilized as its lithium salt.
Experimental Protocol
- Nitrile formation : Suzuki coupling of 8-methyl-triazolopyridine boronic ester with cyanobenzene derivatives.
- Hydrolysis : Treatment with LiOH/H₂O₂ at 80°C for 6 hours.
- Acidification : HCl-mediated protonation yields the free carboxylic acid.
This method achieves 82–91% purity (HPLC), with the lithium salt intermediate characterized by $$ ^1\text{H} $$ NMR (δ 7.95 ppm, pyridine-H) and IR (ν 1685 cm⁻¹, C=O).
Curtius Rearrangement-Based Approach
PMC4406096 describes an alternative route via Curtius rearrangement of pyridazine carboxylic acids. Although originally developed for nitro-substituted analogues, methyl group incorporation is feasible through precursor modification.
Key Steps
- Curtius rearrangement : 3,6-Dichloro-4-pyridazinecarboxylic acid reacts with diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate.
- Cyclization : Hydrazine-mediated ring closure generates the triazolopyridine core.
- Methyl introduction : Pd-catalyzed cross-coupling with methylboronic acid.
This method requires rigorous temperature control (0°C during rearrangement, 40 psi H₂ for hydrogenation) but provides excellent regioselectivity. Yields range from 45–63% after chromatographic purification.
Comparative Analysis of Methodologies
Structural Characterization and Validation
All routes produce compounds validated by:
- $$ ^1\text{H} $$ NMR : Distinct singlets for methyl (δ 2.46–2.49 ppm) and pyridine protons (δ 7.47–8.84 ppm).
- IR spectroscopy : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1700 cm⁻¹).
- X-ray crystallography : Orthorhombic crystal system (PMC4406096) with hydrogen bonding between carboxylate oxygens and adjacent NH groups.
Industrial-Scale Considerations
The ultrasonic method demonstrates superior scalability, with patent examples producing 50–100 g batches. Economic analysis favors microwave synthesis due to lower energy costs ($12/kg vs. $18/kg for conventional methods). Environmental metrics (E-factor) highlight the nitrile hydrolysis route (E = 2.1) as the most sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with structurally related compounds, focusing on substituent positions, molecular formulas, and physicochemical properties:
*Calculated based on molecular formula.
Key Observations :
- In contrast, esters (e.g., ethyl ester in ) or amides (e.g., ) modulate solubility and metabolic stability.
- Substituent Effects :
- Methyl vs. Aromatic Groups : The 8-methyl group in the target compound contributes to steric bulk without significantly altering polarity, whereas 3-(4-methoxyphenyl) derivatives () introduce aromaticity for π-π stacking in drug-receptor interactions.
- Halogenation : Bromine at position 6 () increases molecular weight and enables cross-coupling reactions for further derivatization.
Pharmacological and Chemical Relevance
- Biological Activity: Triazolopyridines are associated with antibacterial (), antithrombotic, and chemosensory applications. The carboxylic acid group in the target compound may enhance binding to targets like retinol-binding proteins ().
- Solubility and Bioavailability : Potassium salts () improve aqueous solubility, while boronic acid derivatives () enable Suzuki-Miyaura couplings for bioconjugation.
Biological Activity
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The focus of this article is to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1159832-07-1 |
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. A study found that derivatives of triazoles, including this compound, demonstrated effective inhibition against various pathogenic bacteria. The compound was tested against four human pathogenic bacteria and showed promising results in terms of antibacterial efficacy .
Antiviral Properties
The antiviral potential of triazole derivatives has been explored in several studies. For instance, compounds similar to this compound were evaluated for their ability to inhibit viral replication in influenza virus-infected cells. These compounds displayed significant antiviral activity in plaque reduction assays .
Anticancer Activity
The anticancer properties of this compound have been particularly noteworthy. Research has shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). These effects were attributed to the modulation of key proteins involved in cell cycle regulation and apoptosis pathways . The following table summarizes some key findings from studies on its anticancer activity:
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression and microbial growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and altering Bcl-2 family protein levels.
- Disruption of Viral Replication : The compound interferes with viral polymerases and other key proteins necessary for viral replication.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : In a controlled study involving xenograft models for lung cancer treatment, the administration of a derivative led to a significant reduction in tumor size without observable toxicity in normal tissues .
- Antimicrobial Efficacy Assessment : A comparative study evaluated the antibacterial activity of various triazole derivatives against clinical isolates and found that this compound exhibited superior efficacy compared to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
